molecular formula C5H8S B1619124 Propargyl ethyl sulfide CAS No. 7310-92-1

Propargyl ethyl sulfide

Cat. No.: B1619124
CAS No.: 7310-92-1
M. Wt: 100.18 g/mol
InChI Key: HGRTUSIZMXOMCD-UHFFFAOYSA-N
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Description

Propargyl ethyl sulfide: is an organic compound with the molecular formula C5H8S . It is also known by other names such as 3-(Ethylsulfanyl)-1-propyne and 4-Thia-1-hexyne . This compound features a propargyl group attached to an ethyl sulfide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl ethyl sulfide can be synthesized through various methods. One common approach involves the nucleophilic substitution of propargyl alcohols with ethyl thiol under basic conditions . Another method includes the reaction of propargyl bromide with sodium ethyl sulfide in an aprotic solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Propargyl ethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Propargyl derivatives with different functional groups.

Mechanism of Action

The mechanism of action of propargyl ethyl sulfide involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its highly nucleophilic alkyne moiety, plays a crucial role in these reactions. The sulfur atom in the ethyl sulfide group enhances the compound’s reactivity by stabilizing transition states and intermediates . This makes this compound a valuable intermediate in various synthetic transformations.

Comparison with Similar Compounds

  • Propargyl methyl sulfide
  • Propargyl phenyl sulfide
  • Propargyl butyl sulfide

Comparison: Propargyl ethyl sulfide is unique due to its specific combination of a propargyl group and an ethyl sulfide moiety. This combination imparts distinct reactivity and stability compared to other propargyl sulfides. For instance, propargyl methyl sulfide may exhibit different reactivity due to the smaller size of the methyl group, while propargyl phenyl sulfide may have enhanced stability due to the aromatic ring .

Properties

IUPAC Name

3-ethylsulfanylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRTUSIZMXOMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334964
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7310-92-1
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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